Ethyl 2,5-dimethylfuran-3-carboxylate
Overview
Description
Ethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as furans. These compounds contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 2,5-dimethylfuran-3-carboxylate includes additional functional groups such as the ethyl ester group and methyl groups at the 2 and 5 positions on the furan ring.
Synthesis Analysis
The synthesis of related furan compounds involves various chemical reactions. For instance, the acidic condensation of 2,4-dimethylfuran with acetaldehyde can lead to the formation of compounds like 2,2′-ethylidenebis[3,5-dimethylfuran] . This compound can further react with methyl bromopropynoate to produce an adduct, which can undergo a series of reactions including hydroboration, alcohol protection, methanolysis, reduction, and oxidative cleavage to yield complex molecules with multiple stereogenic centers .
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex, with multiple stereogenic centers and substituents that influence their three-dimensional conformation. For example, the synthesis process described in paper leads to the creation of a molecule with six contiguous stereogenic centers, which is indicative of the intricate molecular architecture that can be achieved with furan derivatives.
Chemical Reactions Analysis
Furan compounds can participate in a variety of chemical reactions. The synthesis pathway mentioned involves reactions such as regio- and stereoselective hydroboration, methanolysis, reduction, and SN2′ type reactions . These reactions are crucial for constructing the complex molecular architecture of the final product and for introducing various functional groups at specific positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the presence of carboxyl groups in compounds like 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid can lead to the formation of intermolecular hydrogen bonds, which can further affect the crystal structure and packing of the molecules . Additionally, the presence of substituents such as the methylsulfanyl group can contribute to the overall reactivity and stability of the compound.
properties
IUPAC Name |
ethyl 2,5-dimethylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYLSCDHFCSDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183367 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylfuran-3-carboxylate | |
CAS RN |
29113-63-1 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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